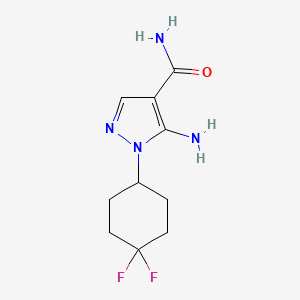

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(4,4-difluorocyclohexyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N4O/c11-10(12)3-1-6(2-4-10)16-8(13)7(5-15-16)9(14)17/h5-6H,1-4,13H2,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFSPRQTWLIERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C(=C(C=N2)C(=O)N)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501185630 | |

| Record name | 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082745-54-7 | |

| Record name | 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082745-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501185630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the difluorocyclohexyl group: This step involves the reaction of the pyrazole intermediate with a difluorocyclohexyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and difluorocyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents, particularly in the following areas:

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives may inhibit cancer cell proliferation. The specific mechanism of action often involves the modulation of signaling pathways related to cell growth and apoptosis.

2. Agrochemicals

The compound's structure allows for potential applications in developing herbicides or fungicides. Its ability to interact with biological targets can be harnessed to create selective agents that control pests without harming crops.

Case Study 1: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide. The findings demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory drug candidate.

Case Study 2: Anticancer Activity

Research presented at the American Association for Cancer Research highlighted the cytotoxic effects of pyrazole derivatives on breast cancer cells. The study found that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through mitochondrial pathways.

Toxicity and Safety Data

According to data from the US EPA's ToxValDB, the compound exhibits low toxicity levels under controlled conditions. However, safety data sheets recommend handling it with care due to potential irritant effects on skin and eyes.

Summary Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents | Significant inhibition of inflammatory markers |

| Anticancer agents | Induced apoptosis in cancer cell lines | |

| Agrochemicals | Herbicides/Fungicides | Potential for selective pest control |

Mechanism of Action

The mechanism of action of 5-Amino-1-(4,4-difluorocyclohexyl)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Fluorine vs. Non-Fluorinated Substituents: The 4,4-difluorocyclohexyl group in the target compound provides greater conformational rigidity and metabolic resistance compared to phenyl or alkyl-substituted analogs (e.g., 4-fluorophenyl or 4-isopropylphenyl derivatives) .

- Functional Group Variations: Replacing the carboxamide with carbohydrazide (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide) alters reactivity, enabling cyclization into fused heterocycles like pyrazolo-pyrimidines .

- Steric and Electronic Effects : Bulky substituents (e.g., 3,5-dimethylphenyl) may hinder target binding but improve selectivity, whereas electron-withdrawing groups (e.g., 4-fluorophenyl) enhance electrophilicity at the pyrazole core .

Biological Activity

5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C10H12F2N4O. This compound is notable for its unique structure, which includes a pyrazole ring substituted with an amino group and a difluorocyclohexyl group. Its biological activity has garnered attention for potential applications in medicinal chemistry, particularly in cancer therapeutics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). These receptors play a critical role in various cancers, and the compound has been identified as a potential pan-FGFR inhibitor. The mechanism involves covalent binding to FGFRs, leading to modulation of their activity and subsequent effects on cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the efficacy of this compound derivatives as anticancer agents. For instance, a representative derivative demonstrated nanomolar activities against FGFR1, FGFR2, and FGFR3, with IC50 values of 46 nM, 41 nM, and 99 nM respectively. Furthermore, it showed significant inhibition of cell proliferation in various cancer cell lines including NCI-H520 (lung cancer), SNU-16, and KATO III (gastric cancer) with IC50 values of 19 nM, 59 nM, and 73 nM respectively .

Table: Biological Activity Summary

| Target | IC50 (nM) | Cancer Cell Line | IC50 (nM) |

|---|---|---|---|

| FGFR1 | 46 | NCI-H520 | 19 |

| FGFR2 | 41 | SNU-16 | 59 |

| FGFR3 | 99 | KATO III | 73 |

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole scaffold can significantly influence biological activity. The presence of the difluorocyclohexyl group enhances binding affinity and selectivity towards FGFRs. This unique substitution pattern contributes to the compound's potency as an inhibitor .

Case Studies

Several case studies have documented the biological effects of this compound:

- Inhibition of Cell Proliferation : A study reported that treatment with the compound led to cell cycle arrest at the G2/M phase in MDA-MB-436 breast cancer cells. This was accompanied by increased apoptosis and autophagy processes .

- Covalent Binding : X-ray crystallography revealed that the compound irreversibly binds to FGFR1, providing insights into its mechanism and supporting its development as a therapeutic agent against cancers driven by aberrant FGFR signaling .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-Amino-1-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. A common approach includes:

- Cyclocondensation : Reacting substituted hydrazines with β-keto esters or acrylates under reflux in alcoholic solvents (e.g., ethanol) to form the pyrazole core .

- Fluorination : Introducing fluorine groups via electrophilic fluorination or using fluorinated cyclohexane precursors. For example, 4,4-difluorocyclohexylamine can be coupled to the pyrazole scaffold via nucleophilic substitution or amide-bond formation .

- Purification : Recrystallization or column chromatography to isolate the final product. Yield optimization may require adjusting reaction time, temperature, or catalyst selection (e.g., palladium for coupling reactions) .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- NMR Spectroscopy : H and C NMR confirm the pyrazole ring structure and substituent positions. For example, the amino group (-NH) at C5 and carboxamide (-CONH) at C4 produce distinct peaks .

- X-Ray Crystallography : Resolves spatial arrangements, such as the chair conformation of the 4,4-difluorocyclohexyl group and hydrogen-bonding interactions stabilizing the crystal lattice .

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ADP-Glo™ Kinase Assay) to identify inhibitory potential .

- Cellular Toxicity : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT or resazurin assays .

- Computational Docking : Predict binding affinity to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina or Schrödinger Suite .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or impurities?

- Reaction Solvent : Replace ethanol with DMF or THF to enhance solubility of intermediates .

- Catalyst Screening : Test palladium, copper, or organocatalysts for Suzuki-Miyaura coupling of the difluorocyclohexyl group .

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry .

Q. How to resolve contradictions between computational models and experimental structural data?

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify discrepancies in bond angles or torsional strain .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-F···H bonds) that may not be captured in gas-phase simulations .

- Temperature-Dependent NMR : Probe dynamic effects (e.g., cyclohexyl ring puckering) causing spectral broadening .

Q. What structure-activity relationship (SAR) strategies enhance target selectivity?

- Substituent Variation : Replace the 4,4-difluorocyclohexyl group with trifluoromethyl or chlorophenyl analogs to modulate lipophilicity and steric bulk .

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability .

- Pharmacophore Mapping : Align electrostatic potentials of active analogs to identify critical hydrogen-bond acceptors (e.g., fluorine atoms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.